molecular formula C23H23FN6O2 B126570 Pyrazolo(1,5-d)(1,2,4)triazin-4(5H)-one, 5-((4-(4-fluorophenyl)-1-piperazinyl)methyl)-2-(4-methoxyphenyl)- CAS No. 148680-63-1

Pyrazolo(1,5-d)(1,2,4)triazin-4(5H)-one, 5-((4-(4-fluorophenyl)-1-piperazinyl)methyl)-2-(4-methoxyphenyl)-

Cat. No. B126570
M. Wt: 434.5 g/mol
InChI Key: QOTWGDLZNSBQTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pyrazolo(1,5-d)(1,2,4)triazin-4(5H)-one, 5-((4-(4-fluorophenyl)-1-piperazinyl)methyl)-2-(4-methoxyphenyl)- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism Of Action

The mechanism of action of Pyrazolo(1,5-d)(1,2,4)triazin-4(5H)-one, 5-((4-(4-fluorophenyl)-1-piperazinyl)methyl)-2-(4-methoxyphenyl)- is not fully understood. However, it is believed to work by inhibiting specific enzymes and pathways that are involved in cancer cell growth and inflammation.

Biochemical And Physiological Effects

Pyrazolo(1,5-d)(1,2,4)triazin-4(5H)-one, 5-((4-(4-fluorophenyl)-1-piperazinyl)methyl)-2-(4-methoxyphenyl)- has been found to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, reduce inflammation, and improve cognitive function in animal models.

Advantages And Limitations For Lab Experiments

One of the main advantages of using Pyrazolo(1,5-d)(1,2,4)triazin-4(5H)-one, 5-((4-(4-fluorophenyl)-1-piperazinyl)methyl)-2-(4-methoxyphenyl)- in lab experiments is its potential as an anticancer and anti-inflammatory agent. However, one of the limitations is the lack of understanding of its mechanism of action and potential side effects.

Future Directions

There are several future directions for the research on Pyrazolo(1,5-d)(1,2,4)triazin-4(5H)-one, 5-((4-(4-fluorophenyl)-1-piperazinyl)methyl)-2-(4-methoxyphenyl)-. One direction is to further investigate its mechanism of action and potential side effects. Another direction is to study its potential in treating other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, there is potential for the development of new drugs based on this compound.

Synthesis Methods

The synthesis of Pyrazolo(1,5-d)(1,2,4)triazin-4(5H)-one, 5-((4-(4-fluorophenyl)-1-piperazinyl)methyl)-2-(4-methoxyphenyl)- involves the reaction of 4-methoxybenzoyl chloride with 4-fluoroaniline to form 4-(4-fluorophenyl)-1-(4-methoxybenzoyl)piperazine. This intermediate compound is then reacted with 6-amino-1,2,4-triazine-5(4H)-one to form the desired product.

Scientific Research Applications

Pyrazolo(1,5-d)(1,2,4)triazin-4(5H)-one, 5-((4-(4-fluorophenyl)-1-piperazinyl)methyl)-2-(4-methoxyphenyl)- has shown potential in various scientific research applications. It has been studied for its anticancer properties, as it has been found to inhibit the growth of cancer cells. It has also been studied for its potential as an anti-inflammatory agent, as it has been found to reduce inflammation in animal models.

properties

CAS RN

148680-63-1

Product Name

Pyrazolo(1,5-d)(1,2,4)triazin-4(5H)-one, 5-((4-(4-fluorophenyl)-1-piperazinyl)methyl)-2-(4-methoxyphenyl)-

Molecular Formula

C23H23FN6O2

Molecular Weight

434.5 g/mol

IUPAC Name

5-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-2-(4-methoxyphenyl)pyrazolo[1,5-d][1,2,4]triazin-4-one

InChI

InChI=1S/C23H23FN6O2/c1-32-20-8-2-17(3-9-20)21-14-22-23(31)30(25-15-29(22)26-21)16-27-10-12-28(13-11-27)19-6-4-18(24)5-7-19/h2-9,14-15H,10-13,16H2,1H3

InChI Key

QOTWGDLZNSBQTD-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C2=NN3C=NN(C(=O)C3=C2)CN4CCN(CC4)C5=CC=C(C=C5)F

Canonical SMILES

COC1=CC=C(C=C1)C2=NN3C=NN(C(=O)C3=C2)CN4CCN(CC4)C5=CC=C(C=C5)F

Other CAS RN

148680-63-1

synonyms

4-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-8-(4-methoxyphenyl)-1,3,4 ,9-tetrazabicyclo[4.3.0]nona-2,6,8-trien-5-one

Origin of Product

United States

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